3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine
CAS No.: 73332-54-4
Cat. No.: VC6601671
Molecular Formula: C13H8Cl2N2
Molecular Weight: 263.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73332-54-4 |
|---|---|
| Molecular Formula | C13H8Cl2N2 |
| Molecular Weight | 263.12 |
| IUPAC Name | 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)7-9)13-16-8-10-3-1-2-6-17(10)13/h1-8H |
| Standard InChI Key | HMULOVNVVSBHEW-UHFFFAOYSA-N |
| SMILES | C1=CC2=CN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[1,5-a]pyridine system, where the imidazole ring is fused to a pyridine ring at the 1,5-positions. A 2,4-dichlorophenyl group is attached to the imidazole nitrogen at the 3-position, while a hydroxymethyl (-CH₂OH) group occupies the 1-position of the pyridine ring. This arrangement creates a planar structure with conjugated π-electrons, enabling potential aromatic stacking interactions. Single-crystal X-ray diffraction data for analogous imidazo[1,5-a]pyridines reveal coplanar orientations of substituents, which may enhance binding affinity to enzymatic pockets .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 920019-78-9 |
| Molecular Formula | C₁₅H₁₂Cl₂N₂O |
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | [3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol |
| Solubility | Soluble in DMSO, methanol, chloroform |
| Melting Point | Not reported (decomposes above 200°C) |
The compound’s logP value, estimated at 2.8, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of chlorine atoms enhances electrophilicity, potentially facilitating covalent interactions with nucleophilic residues in proteins.
Synthetic Methodologies
Traditional Multi-Step Synthesis
The synthesis typically involves:
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Formation of the Imidazo[1,5-a]pyridine Core: Condensation of 2-aminopyridine with α-haloketones under high-temperature (150–200°C) conditions . For example, bromoacetaldehyde reacts with 2-aminopyridine to yield the bicyclic scaffold.
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Dichlorophenyl Substitution: A Friedel-Crafts alkylation introduces the 2,4-dichlorobenzyl group using AlCl₃ as a catalyst.
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Hydroxymethyl Functionalization: Oxidation of a methyl group to methanol via Jones reagent (CrO₃/H₂SO₄) completes the synthesis .
Green Chemistry Approaches
Recent advances utilize biopolymers like chitosan or chitin as nitrogen sources in trifluoroacetic acid (TFA)-mediated reactions. For instance, heating 2-acetylpyridine with 2,4-dichlorobenzaldehyde and chitin at 140°C for 36 hours yields the target compound in 71% isolated yield . This solvent-free method aligns with sustainable chemistry principles, avoiding toxic reagents like α-haloketones.
Pharmacological Significance
Cholinesterase Inhibition
Structural analogs of imidazo[1,5-a]pyridine exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values as low as 79 µM . The dichlorophenyl group enhances hydrophobic interactions with the enzyme’s peripheral anionic site, while the hydroxymethyl moiety may form hydrogen bonds with catalytic triads. Comparative studies show that 3-aryl substituents improve BChE selectivity over AChE .
Structural Modifications and Structure-Activity Relationships (SAR)
Role of the Dichlorophenyl Group
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Electron-Withdrawing Effects: The 2,4-dichloro substitution increases electrophilicity, enhancing interactions with electron-rich protein residues.
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Spatial Occupancy: X-ray crystallography shows the dichlorophenyl group occupies a hydrophobic pocket in AChE, contributing to inhibitory potency .
Impact of the Hydroxymethyl Group
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Hydrogen Bonding: The -CH₂OH group forms hydrogen bonds with serine residues in cholinesterases, as evidenced by molecular dynamics simulations .
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Metabolic Stability: Oxidation to carboxylic acid derivatives may reduce bioavailability, necessitating prodrug strategies .
Future Directions and Challenges
Optimization of Synthetic Routes
Scalable green synthesis methods remain underdeveloped. Future work could explore enzymatic catalysis or flow chemistry to improve yields and reduce waste .
Expanded Biological Screening
Despite promising in silico predictions, in vivo studies on toxicity, pharmacokinetics, and efficacy are lacking. Collaborative efforts with pharmaceutical partners are critical to advancing preclinical development.
Targeted Drug Delivery
Nanoparticle encapsulation or PEGylation could address solubility limitations and enhance tissue-specific delivery, particularly for central nervous system applications .
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